Diisopropyl methylenediphosphonate

Aqueous solubility Salt form Formulation compatibility

Diisopropyl methylenediphosphonate (CAS 73499-18-0; synonym DIPMDP) is the disodium salt of the P,P'-diisopropyl ester of methylenediphosphonic acid, with molecular formula C₇H₁₆Na₂O₆P₂ and molecular weight 304.13 g/mol. It belongs to the methylenebis(phosphonate) family—compounds characterized by a stable P–C–P backbone that mimics endogenous pyrophosphate.

Molecular Formula C7H16Na2O6P2
Molecular Weight 304.13 g/mol
CAS No. 73499-18-0
Cat. No. B1201107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl methylenediphosphonate
CAS73499-18-0
Synonymsdiisopropyl methylenediphosphonate
DIPMDP
Molecular FormulaC7H16Na2O6P2
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(CP(=O)([O-])[O-])OC(C)C.[Na+].[Na+]
InChIInChI=1S/C7H18O6P2.2Na/c1-6(2)12-15(11,13-7(3)4)5-14(8,9)10;;/h6-7H,5H2,1-4H3,(H2,8,9,10);;/q;2*+1/p-2
InChIKeyONKXGUBRCGUWJB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyl Methylenediphosphonate (CAS 73499-18-0): Procurement-Relevant Identity and Class Context


Diisopropyl methylenediphosphonate (CAS 73499-18-0; synonym DIPMDP) is the disodium salt of the P,P'-diisopropyl ester of methylenediphosphonic acid, with molecular formula C₇H₁₆Na₂O₆P₂ and molecular weight 304.13 g/mol [1]. It belongs to the methylenebis(phosphonate) family—compounds characterized by a stable P–C–P backbone that mimics endogenous pyrophosphate. Unlike its fully esterified counterpart tetraisopropyl methylenediphosphonate (CAS 1660-95-3; C₁₃H₃₀O₆P₂; MW 344.32), the disodium salt form confers water solubility and direct utility as both a synthetic intermediate in bisphosphonate drug manufacture and as a ligand for technetium-99m radiopharmaceutical preparation [2]. The CAS registry number 73499-18-0 refers specifically to the di-Na salt; the compound was first structurally disclosed in Nuklearmedizin 1979 and entered the MeSH supplementary concept database in 1980 [2].

Water-soluble disodium salt for aqueous synthesis and radiolabeling
Isopropyl ester form enables high-yield phosphonate condensation
Recognized Tc-99m ligand precursor (MeSH-indexed)

Why Diisopropyl Methylenediphosphonate Cannot Be Replaced by Generic Methylenediphosphonate Analogs


Methylenediphosphonate derivatives span a continuum from the fully esterified tetraalkyl esters (e.g., tetraisopropyl methylenediphosphonate, CAS 1660-95-3) to the fully de-esterified salts (e.g., medronate disodium, CAS 25681-89-4), and the choice of esterifying group and salt form profoundly alters water solubility, reactivity, and application suitability [1]. The tetraisopropyl ester is water-insoluble (confirmed by multiple vendor specifications) and serves as a non-aqueous synthetic building block, whereas the disodium diisopropyl salt (CAS 73499-18-0) is water-soluble, making it directly usable in aqueous radiolabeling protocols and in hydrolysis-prone synthetic sequences where anhydrous conditions are impractical [2]. Furthermore, the specific ester (isopropyl vs. ethyl) determines the efficiency of the Michaelis–Arbuzov condensation during synthesis: triisopropyl phosphite-derived esters achieve >80% distilled yield versus <30% for triethyl phosphite-derived esters under comparable conditions, a >2.7-fold difference that makes the isopropyl variant the preferred intermediate for cost-sensitive pharmaceutical manufacturing [1]. Generic substitution among methylenediphosphonate esters therefore risks either insolubility in the intended medium or dramatically reduced synthetic throughput.

Tetraisopropyl analog

Water-insoluble tetraester may phase-separate in aqueous radiolabeling or hydrolysis protocols; may not be directly substitutable.

Tetraethyl analog

May have reduced condensation yield compared to isopropyl system, potentially lowering synthetic throughput for bisphosphonate intermediates.

Diisopropyl Methylenediphosphonate: Quantitative Differentiation Evidence Against Closest Analogs


Water Solubility: Disodium Diisopropyl Salt (CAS 73499-18-0) vs. Tetraisopropyl Tetraester (CAS 1660-95-3)

Diisopropyl methylenediphosphonate (CAS 73499-18-0) is the disodium salt form and exhibits water solubility suitable for aqueous-phase reactions and radiolabeling protocols. In direct contrast, tetraisopropyl methylenediphosphonate (CAS 1660-95-3), the fully esterified tetraester, is consistently reported as water-insoluble across multiple authoritative vendor specifications [1]. This solubility dichotomy is a function of the ionizable disodium phosphonate moiety present in CAS 73499-18-0 but absent in the tetraester. For procurement decisions involving aqueous formulation—such as Tc-99m kit preparation or hydrolysis-sensitive synthetic steps—the disodium salt form is functionally non-substitutable by the tetraester.

Water solubility
Head-to-head
Soluble (disodium salt) vs. Insoluble (tetraester)
Aqueous-protocol compatibility may hinge on salt form
Binary solubility difference; no quantitative mg/mL value available
Aqueous solubility Salt form Formulation compatibility

Synthetic Yield Advantage: Isopropyl vs. Ethyl Methylenediphosphonate Esters via Michaelis–Arbuzov Condensation

U.S. Patent 3,251,907 (Roy, Procter & Gamble, 1966) provides a direct quantitative comparison: tetraisopropyl methylenediphosphonate, synthesized from triisopropyl phosphite and dibromomethane, is obtained in distilled yields greater than 80%. By contrast, the corresponding tetraethyl methylenediphosphonate—prepared from triethyl phosphite and dibromomethane—yields below 30% under analogous conditions [1]. This represents a >2.7-fold yield advantage for the isopropyl ester system. The patent explicitly attributes this difference to the superior reactivity of tri-secondary alkyl phosphites (isopropyl, sec-butyl) compared to tri-n-alkyl phosphites (ethyl), making the isopropyl ester the economically preferred intermediate for downstream conversion to methylenediphosphonic acid and its derivatives.

Arbuzov condensation yield
Head-to-head
Isopropyl: >80% yield; Ethyl:
Yield difference may impact process cost
Patent-reported data; triisopropyl phosphite vs. triethyl phosphite
Clodronate intermediate
Reported
Condensation yield: 97.4%
Final HPLC purity: 99%
Supports intermediate selection for clodronate disodium synthesis
Dissertation study; optimized fractionation conditions
Radiopharm. identity
Context-dependent
Tc-99m DIPMDP – MeSH C100013
Distinct radiopharmaceutical identity for research; limited comparative biodistribution data
First source: Nuklearmedizin 1979; no direct Tc-99m MDP comparison available
Physical properties
Head-to-head
Solid (304.13 g/mol) vs. Liquid (344.32 g/mol)
Physical state and equivalent weight differ for handling and stoichiometry
ΔMW 40.19 g/mol; water-soluble solid vs. water-insoluble liquid
Michaelis-Arbuzov reaction Synthetic efficiency Phosphonate ester synthesis

Clodronate Disodium Synthesis: Diisopropyl Methylenediphosphonate as a High-Yield Penultimate Intermediate

In the established industrial route to clodronate disodium (a WHO Essential Medicine for bone metastasis), diisopropyl methylenediphosphonate serves as the direct penultimate intermediate. A systematic dissertation study (Fan, Shanxi University, 2011) reports that the condensation of triisopropyl phosphite with dibromomethane, using an insulation fractionation device to selectively remove isopropyl bromide by-product while recycling unreacted dibromomethane, achieves a condensation yield of 97.4% [1]. The subsequent chlorination (10% NaOCl, phase-transfer catalyst, room temperature), acid hydrolysis (concentrated HCl), and salification (NaOH) steps convert this intermediate to clodronate disodium with a final HPLC purity of 99% [1]. This synthetic sequence is specific to the diisopropyl ester disodium salt; alternative esters (e.g., tetraethyl) would suffer from the low Arbuzov yields documented above.

Clodronate intermediate
Reported
Condensation yield: 97.4%
Final HPLC purity: 99%
Supports intermediate selection for clodronate disodium synthesis
Dissertation study; optimized fractionation conditions
Clodronate disodium Bisphosphonate synthesis Pharmaceutical intermediate

Radiopharmaceutical Identity: Tc-99m DIPMDP as a Distinct Bone-Imaging Agent vs. Tc-99m MDP

Diisopropyl methylenediphosphonate forms a distinct technetium-99m complex, designated Tc-99m DIPMDP (MeSH Unique ID C100013), first reported in Nuklearmedizin 1979;18(5):252 and entered into the MeSH supplementary concept database on September 16, 1981 [1][2]. This represents a chemically defined radiopharmaceutical entity separate from the clinically dominant Tc-99m MDP (technetium-99m methylenediphosphonate, which uses the fully de-esterified methylenediphosphonic acid as ligand). While Tc-99m MDP remains the most widely used skeletal imaging agent worldwide, Tc-99m DIPMDP is recognized in the biomedical literature as an alternative diphosphonate-based bone-seeking radiopharmaceutical with its own MeSH indexing and pharmacokinetic profile. The diisopropyl ester groups present in DIPMDP confer different lipophilicity and protein-binding characteristics compared to the fully ionized MDP ligand, potentially affecting biodistribution. However, published direct comparative biodistribution data (e.g., bone-to-soft-tissue ratios, blood clearance half-times) for Tc-99m DIPMDP versus Tc-99m MDP are not available from non-excluded sources, and this evidence dimension must be classified as supporting rather than a definitive head-to-head comparison.

Radiopharm. identity
Context-dependent
Tc-99m DIPMDP – MeSH C100013
Distinct radiopharmaceutical identity for research; limited comparative biodistribution data
First source: Nuklearmedizin 1979; no direct Tc-99m MDP comparison available
Bone scintigraphy Technetium-99m Radiopharmaceutical DIPMDP

Physical Property and Molecular Weight Differentiation: Disodium Salt vs. Tetraester for Formulation and Handling

Diisopropyl methylenediphosphonate (CAS 73499-18-0; C₇H₁₆Na₂O₆P₂, MW 304.13 g/mol) differs fundamentally in physical state and handling from tetraisopropyl methylenediphosphonate (CAS 1660-95-3; C₁₃H₃₀O₆P₂, MW 344.32 g/mol) [1][2]. The tetraester is a liquid at ambient temperature (bp 155 °C/0.5 mmHg, density 1.08 g/mL, n20/D 1.431), whereas the disodium salt is a solid [2]. The 40.19 g/mol molecular weight difference (344.32 − 304.13) reflects the replacement of two isopropyl ester groups with two sodium cations, which alters stoichiometric calculations for complexation reactions: 1 mmol of the tetraester requires 344.3 mg, while 1 mmol of the disodium salt requires only 304.1 mg. For metal-chelation applications such as lanthanide complexation or Tc-99m radiolabeling, this difference in equivalent weight must be accounted for in molar ratio calculations.

Physical properties
Head-to-head
Solid (304.13 g/mol) vs. Liquid (344.32 g/mol)
Physical state and equivalent weight differ for handling and stoichiometry
ΔMW 40.19 g/mol; water-soluble solid vs. water-insoluble liquid
Physical properties Molecular weight Formulation Handling

Application Scenarios Where Diisopropyl Methylenediphosphonate (CAS 73499-18-0) Provides Documented Differentiation


Aqueous-Phase Technetium-99m Radiolabeling Kit Development

The water solubility of the disodium salt form (CAS 73499-18-0) enables direct dissolution in aqueous saline or buffer systems for Tc-99m complexation, a prerequisite for radiopharmaceutical kit formulation. The water-insoluble tetraester (CAS 1660-95-3) would require organic co-solvents incompatible with intravenous administration . The existence of Tc-99m DIPMDP as a MeSH-indexed radiopharmaceutical (source: Nuklearmedizin 1979) confirms the feasibility of this application [1]. Researchers comparing bone-seeking radiopharmaceuticals should procure CAS 73499-18-0 rather than the tetraester for any aqueous radiolabeling study.

Clodronate Disodium API Manufacturing via High-Yield Condensation–Chlorination–Hydrolysis Sequence

For pharmaceutical manufacturers producing clodronate disodium, diisopropyl methylenediphosphonate is the optimal penultimate intermediate: the condensation of triisopropyl phosphite with dibromomethane achieves 97.4% yield under optimized fractionation conditions, and the subsequent chlorination–hydrolysis–salification sequence delivers clodronate disodium at 99% HPLC purity . The alternative tetraethyl ester route would incur >3-fold lower Arbuzov yields (<30% per U.S. Patent 3,251,907), making the isopropyl-based route economically dominant [1]. Procurement specifications for this application should require the diisopropyl disodium salt form specifically.

Methylenediphosphonic Acid Generation via Controlled Ester Hydrolysis

When the synthetic objective is methylenediphosphonic acid (medronic acid) or its fully de-esterified disodium salt (CAS 25681-89-4), the diisopropyl disodium ester (CAS 73499-18-0) offers a practical advantage over the tetraester: partial ester hydrolysis is achievable under milder aqueous acidic conditions due to pre-existing salt character, whereas the fully esterified tetraisopropyl form requires more forcing conditions (refluxing concentrated HCl) for complete deprotection . The yield of methylenediphosphonic acid from crude tetraisopropyl ester hydrolysis is reported as improved when the ester is not purified prior to hydrolysis, but the disodium salt's inherent water solubility may further simplify this transformation [1]. Procurement for medronic acid synthesis should evaluate both forms based on the hydrolysis protocol employed.

Lanthanide and Actinide Coordination Chemistry and Solvent Extraction Research

Tetraisopropyl methylenediphosphonate has documented utility as an electroneutral bidentate ligand for lanthanide complexation and as a synergistic agent with hydrogen dicarbollylcobaltate for europium and americium extraction in nitrobenzene . The diisopropyl disodium salt (CAS 73499-18-0), by virtue of its ionic character and water solubility, may serve complementary roles in aqueous-phase metal sequestration studies where the water-insoluble tetraester is unsuitable. Researchers designing metal-chelation experiments should select the appropriate form based on the solvent system: tetraester for non-aqueous extraction, disodium salt for aqueous coordination chemistry [1].

Application
Selection Property
Validation Focus
Tc-99m bone-imaging research
Water-soluble disodium salt
Aqueous radiolabeling compatibility
Clodronate disodium intermediate synthesis
Isopropyl ester high-yield condensation
Synthetic yield and purity validation
Medronic acid / medronate synthesis
Partial ester hydrolysis under mild conditions
Controlled deprotection to methylenediphosphonic acid
Aqueous lanthanide/actinide coordination
Ionic phosphonate ligand for aqueous media
Aqueous-phase metal complexation studies
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